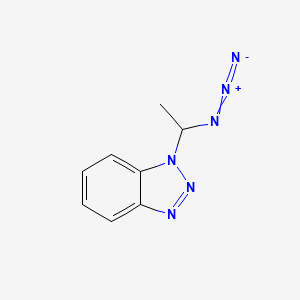

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzotriazole ring, which is a heterocyclic compound containing nitrogen atoms, and an azidoethyl group attached to it. The presence of the azide group makes this compound highly reactive and useful in various synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole can be synthesized through a multi-step process. One common method involves the reaction of 1H-1,2,3-benzotriazole with 1-bromo-2-azidoethane under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The azide group is introduced through nucleophilic substitution, where the bromine atom is replaced by the azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of benzotriazole.

Reduction: Aminoethyl-benzotriazole.

Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Benzotriazole derivatives have been extensively studied for their antiviral properties. For instance, compounds similar to 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The structural modifications of benzotriazoles have shown to inhibit viral replication and helicase activity effectively. A study highlighted that certain benzotriazole derivatives could act as selective inhibitors of HCV NTPase/helicase, showcasing their potential as therapeutic agents against viral infections .

Antimicrobial Properties

Research indicates that benzotriazole derivatives possess significant antimicrobial activity. For example, the compound has been evaluated for its effectiveness against various pathogens such as Acanthamoeba, which can cause severe infections in humans. The structural modifications in benzotriazoles have led to enhanced activity against protozoan parasites like Trypanosoma cruzi, where specific derivatives exhibited dose-dependent inhibitory effects on parasite growth .

Materials Science Applications

Corrosion Inhibition

Benzotriazole and its derivatives are widely recognized for their role as corrosion inhibitors in metallic materials. The azidoethyl substitution in this compound enhances its ability to form protective films on metal surfaces. Studies have shown that these compounds can significantly reduce corrosion rates in various environments, making them valuable in industries such as automotive and aerospace .

Synthetic Applications

Synthetic Intermediate

The compound serves as a versatile synthetic intermediate in organic chemistry. It can facilitate the formation of various heterocycles through reactions such as azide-alkyne cycloaddition (CuAAC), which is a key method for synthesizing 1,2,3-triazoles. This reaction has been optimized to yield high conversions under mild conditions, highlighting the utility of this compound in the synthesis of complex organic molecules .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of benzotriazole derivatives, researchers synthesized a library of compounds including this compound. These compounds were tested against HCV and showed promising results with several derivatives achieving IC50 values in the low micromolar range.

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to evaluate the corrosion inhibition efficiency of benzotriazole derivatives on carbon steel in acidic media. The results indicated that the introduction of azidoethyl groups significantly improved the protective properties of the films formed on metal surfaces.

Mécanisme D'action

The mechanism of action of 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely known as the Huisgen cycloaddition or click reaction. This reaction is highly efficient and selective, making it valuable in various applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.

Comparaison Avec Des Composés Similaires

1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials.

1-Ethyl-5H-tetrazole: Similar structure but lacks the azide group, making it less reactive.

Uniqueness: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole ring and the azide group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The azide group allows for efficient click chemistry reactions, while the benzotriazole ring provides structural stability.

Activité Biologique

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties. The information is derived from a comprehensive review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an azido group that enhances its reactivity and biological activity. The benzotriazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various benzotriazole derivatives exhibit significant antibacterial effects against a range of pathogens. For instance:

- Bacterial Inhibition : Studies have shown that certain benzotriazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition rates reaching up to 75% compared to standard antibiotics .

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Antiparasitic Activity

The antiparasitic potential of this compound has been assessed in various studies:

- Trypanosoma cruzi : A specific study demonstrated that N-benzenesulfonylbenzotriazole derivatives showed dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 50 μg/mL, a significant reduction in parasite numbers was observed .

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 25 | 50 |

| 50 | 64 |

This suggests that modifications to the benzotriazole structure can enhance its antiparasitic activity.

Antitumor Activity

The potential anticancer properties of benzotriazole derivatives are also noteworthy:

- Inhibition of Tumor Cell Proliferation : Some benzotriazole compounds have been reported to inhibit the proliferation of hepatocarcinoma cells. The exact mechanisms are under investigation but may involve interference with cell cycle regulation or apoptosis pathways .

Study on Benzotriazole Derivatives

A comprehensive review highlighted various studies where benzotriazole derivatives were synthesized and evaluated for their biological activities. Key findings include:

- Antiviral Properties : Certain derivatives exhibited antiviral activity against hepatitis C virus (HCV) by selectively inhibiting HCV NTPase/helicase .

- In Silico Studies : Computational methods have been employed to predict the biological activity and optimize the structure for enhanced efficacy against various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Research has shown that modifications to the benzotriazole core can significantly impact its biological activity:

Propriétés

IUPAC Name |

1-(1-azidoethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c1-6(10-12-9)14-8-5-3-2-4-7(8)11-13-14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYERLAVEQFCLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N=[N+]=[N-])N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.